molecular formula C11H16O5 B14483740 Dimethyl 2-(2-oxocyclohexyl)malonate CAS No. 63965-89-9

Dimethyl 2-(2-oxocyclohexyl)malonate

Cat. No.: B14483740
CAS No.: 63965-89-9
M. Wt: 228.24 g/mol
InChI Key: MRMJANFFIPGZSN-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-oxocyclohexyl)malonate is an organic compound with the molecular formula C11H16O5 It is a derivative of malonic acid and features a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(2-oxocyclohexyl)malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of dimethyl malonate with a base such as sodium ethoxide, followed by alkylation with 2-bromocyclohexanone. The reaction proceeds via an S_N2 mechanism, forming the desired product after hydrolysis and decarboxylation .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high productivity and enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-oxocyclohexyl)malonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malonate ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides and bases like sodium ethoxide are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl 2-(2-oxocyclohexyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(2-oxocyclohexyl)malonate involves its reactivity as a nucleophile and electrophile. The compound can form enolates, which are key intermediates in many reactions. These enolates can undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Diethyl malonate: Another ester of malonic acid, often used interchangeably with dimethyl malonate.

    Cyclohexanone: The parent ketone of the cyclohexyl moiety in dimethyl 2-(2-oxocyclohexyl)malonate.

Uniqueness

This compound is unique due to the presence of both the malonate ester and the cyclohexanone moiety. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis .

Properties

CAS No.

63965-89-9

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

dimethyl 2-(2-oxocyclohexyl)propanedioate

InChI

InChI=1S/C11H16O5/c1-15-10(13)9(11(14)16-2)7-5-3-4-6-8(7)12/h7,9H,3-6H2,1-2H3

InChI Key

MRMJANFFIPGZSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCCCC1=O)C(=O)OC

Origin of Product

United States

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